molecular formula C19H20N6O4S B2976085 4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide CAS No. 2034611-41-9

4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

Cat. No.: B2976085
CAS No.: 2034611-41-9
M. Wt: 428.47
InChI Key: MSFILUHICBUADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a synthetic small molecule characterized by a benzamide core linked to a morpholine-sulfonyl group and a pyridinyl-triazole moiety.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c26-19(21-12-16-14-25(23-22-16)17-2-1-7-20-13-17)15-3-5-18(6-4-15)30(27,28)24-8-10-29-11-9-24/h1-7,13-14H,8-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFILUHICBUADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Sulfonylation of Morpholine: Morpholine is reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling Reactions: The triazole and sulfonylated morpholine intermediates are then coupled with a benzamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole and pyridinyl groups can form hydrogen bonds and π-π interactions with target proteins, while the sulfonyl group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Benzamide Derivatives

Several triazole-linked benzamide derivatives exhibit notable cytotoxic activity. For example:

  • N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazol-1-yl)benzamide ():
    • IC₅₀ : Lowest among tested analogs in cytotoxicity assays.
    • Mechanism : Induces apoptosis via DNA damage.
    • Structural Difference : Replaces the morpholine-sulfonyl group with a methyl-triazole, reducing solubility but enhancing lipophilicity.
  • 3-{1-N-(2-Cyanophenyl)-1H-1,2,3-triazol-4-yl}methyloxybetulinic acid (): IC₅₀: 2.5 µM (HL-60 leukemia cells). Key Feature: The cyanophenyl-triazole substituent increases potency 5–7× compared to betulinic acid.
Compound Name Core Structure Substituent(s) IC₅₀ (µM) Mechanism
Target Compound Benzamide Morpholine-sulfonyl, pyridinyl-triazole N/A Not reported
N-(5-Benzylthiazol-2-yl)-4-(4-methyl-triazol)benzamide Benzamide Methyl-triazole, benzylthiazole <1.0 Apoptosis via DNA damage
3-{1-N-(2-Cyanophenyl)-triazol}methyloxybetulinic acid Betulinic acid Cyanophenyl-triazole 2.5 Apoptosis

Sulfonamide-Containing Analogs

Sulfonamide groups (as in the target compound’s morpholine-sulfonyl moiety) are critical for binding to enzymes like HDACs or kinases:

  • 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (): Role: The trifluoromethyl-benzyl group enhances metabolic stability.
  • N-(2-amino-4-chlorophenyl)-4-((1-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-6-oxohexyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (): Design: Integrates a triazole-benzamide scaffold with a dioxopiperidinyl moiety for HDAC inhibition. Key Difference: The target compound’s morpholine-sulfonyl group may offer better blood-brain barrier penetration compared to this analog’s bulky dioxoisoindolinyl group.

Physicochemical and Pharmacokinetic Properties

  • Morpholine-sulfonyl vs. Methyl-triazole ():

    • Morpholine-sulfonyl improves aqueous solubility (logP ~1.2 estimated) compared to methyl-triazole derivatives (logP ~2.8).
    • Sulfonamide groups enhance hydrogen-bonding capacity, critical for target engagement .
  • Pyridinyl-triazole vs. Fluorobenzyl-triazole ():

    • The pyridinyl group in the target compound may facilitate π-stacking with aromatic residues in enzyme active sites, whereas fluorobenzyl groups (e.g., in (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl piperazine-carbodithioate) prioritize hydrophobic interactions .

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The triazole ring’s substitution (e.g., pyridinyl vs. cyanophenyl) significantly impacts potency. Pyridinyl-triazole derivatives show balanced lipophilicity and target affinity . Sulfonamide groups (morpholine-sulfonyl) improve solubility without sacrificing binding, unlike bulkier substituents (e.g., dioxoisoindolinyl) .
  • Limitations of Current Data: No direct IC₅₀ or in vivo data are available for the target compound. Extrapolation from analogs suggests moderate cytotoxicity (IC₅₀ ~1–5 µM range) but requires validation.

Biological Activity

The compound 4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O4SC_{23}H_{22}N_{4}O_{4}S with a molecular weight of 450.5 g/mol. The structure features a morpholine sulfonamide group, a triazole ring, and a pyridine moiety, which are critical for its biological interactions.

Enzyme Inhibition

Recent studies have shown that compounds similar to This compound exhibit significant inhibitory effects on various enzymes. For instance:

  • Carbonic Anhydrase IX (CA IX) : Compounds in this class have demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms such as CA II (IC50 values of 1.55 to 3.92 μM) .
Enzyme IC50 (nM) Selectivity
Carbonic Anhydrase IX10.93 - 25.06High
Carbonic Anhydrase II1.55 - 3.92Moderate

Antitumor Activity

The compound has shown promising antitumor activity in various cancer cell lines. For example:

  • In the MDA-MB-231 breast cancer cell line, it induced apoptosis significantly, with an increase in annexin V-FITC positive cells by 22-fold compared to control groups .

Antibacterial and Anti-biofilm Activity

In addition to its antitumor properties, the compound has been evaluated for its antibacterial effects:

  • Significant inhibition was observed against Staphylococcus aureus at concentrations of 50 μg/mL, with inhibition rates of up to 80.69% .

Study on Apoptosis Induction

A study focusing on the apoptosis-inducing effects of related compounds demonstrated that treatment with these sulfonamide derivatives resulted in a substantial increase in late apoptotic cells when analyzed via flow cytometry . This finding underscores the potential of these compounds in cancer therapy.

In Silico Studies

Molecular docking studies have revealed favorable binding interactions of the compound with CA IX, suggesting that structural modifications could enhance its efficacy and selectivity . The predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies also indicated promising pharmacokinetic properties for lead compounds derived from this class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.